molecular formula C9H12N2O2 B3358645 propan-2-yl N-pyridin-3-ylcarbamate CAS No. 81438-40-6

propan-2-yl N-pyridin-3-ylcarbamate

Cat. No.: B3358645
CAS No.: 81438-40-6
M. Wt: 180.2 g/mol
InChI Key: HLIJYKKGWDBBDX-UHFFFAOYSA-N
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Description

Propan-2-yl N-pyridin-3-ylcarbamate is a carbamate derivative featuring an isopropyl (propan-2-yl) group esterified to a carbamate moiety, which is further linked to the nitrogen atom of a pyridine ring at the 3-position. Carbamates are widely studied for applications in pharmaceuticals, agrochemicals, and polymer science due to their intermediate stability between ureas and esters . For example, tert-butyl carbamate derivatives (e.g., tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate) are synthesized for use as intermediates in drug development, highlighting the versatility of carbamate-pyridine hybrids .

Properties

IUPAC Name

propan-2-yl N-pyridin-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(2)13-9(12)11-8-4-3-5-10-6-8/h3-7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIJYKKGWDBBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307530
Record name propan-2-yl N-pyridin-3-ylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81438-40-6
Record name 1-Methylethyl N-3-pyridinylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81438-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 191939
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081438406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC191939
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191939
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Record name propan-2-yl N-pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-pyridin-3-ylcarbamate can be achieved through a catalyst-free method. This involves the reaction of N-hetaryl ureas with alcohols. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohol to form the desired carbamate . The reaction conditions are typically mild, and the yields are generally good to high.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl N-pyridin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into other functional groups.

    Substitution: The pyridine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: Propan-2-yl N-pyridin-3-ylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which propan-2-yl N-pyridin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring may also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups on the pyridine ring (as in ) enhance solubility and electronic effects, whereas the unsubstituted pyridine in the target compound may favor nucleophilic reactions at the nitrogen .
  • Biological Activity: Complex carbamates like MPI13 () demonstrate that stereochemistry and additional functional groups (e.g., pyrrolidinone) are critical for antiviral potency, suggesting that this compound’s simpler structure may lack such specificity unless further functionalized .

Pyridine Derivatives in Degradation Pathways

  • 4-Isopropenylphenol: A phenolic derivative formed during BPA degradation, indicating that isopropyl groups attached to aromatic systems are susceptible to oxidation. This compound may undergo similar cleavage under harsh conditions (e.g., ozonation), releasing pyridin-3-amine and isopropyl alcohol .
  • Short-Chain Acids : Electrocatalytic degradation of aromatic compounds () often yields carboxylic acids, suggesting that the carbamate linkage in the target compound could hydrolyze to form pyridin-3-amine and isopropyl carbonate under acidic or enzymatic conditions .

Biological Activity

Propan-2-yl N-pyridin-3-ylcarbamate , also known as isopropyl pyridine-3-carbamate , is a chemical compound belonging to the carbamate class. It features a pyridine ring connected to a carbamate group, with an isopropyl substituent. This compound has garnered attention in biological and medicinal research due to its potential pharmacological properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

C8H10N2O2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2

Synthesis

The synthesis of this compound can be achieved through a catalyst-free method involving the reaction of N-hetaryl ureas with alcohols. This process typically results in the formation of hetaryl isocyanates, which subsequently react with alcohol to yield the desired carbamate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group allows for the formation of covalent bonds with enzymes or receptors, potentially leading to inhibition or modulation of their activity. The presence of the pyridine ring enhances binding interactions, which may contribute to the compound's efficacy.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities, including:

Case Studies and Research Findings

  • Anticancer Activity : In a study examining compounds similar to this compound, researchers found significant antiproliferative effects against leukemic cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that variations in the carbamate structure could lead to improved efficacy against cancer cells .
  • Protease Inhibition : Another investigation focused on peptidomimetic compounds showed that structural features significantly influenced their inhibitory activities against SARS-CoV 3CL protease. The findings indicated that specific moieties could enhance binding affinity and selectivity, providing insights into how similar modifications might affect this compound's biological activity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth in leukemic cell lines; potential for cancer therapy
Enzyme InhibitionMay inhibit key metabolic enzymes; similar compounds show promising results
Structural ModificationsVariations in structure enhance binding and efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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